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Compound of Interest

Compound Name:
4-Chlorophenyl 3-bromo-4-

methoxybenzoate

Cat. No.: B320476 Get Quote

Executive Summary
4-Chlorophenyl 3-bromo-4-methoxybenzoate (CAS: 511250-28-5) is a di-halogenated diaryl

ester serving as a critical building block in the synthesis of biaryl pharmacophores and liquid

crystalline mesogens. Its structure combines an electron-rich anisic acid derivative with an

electron-deficient chlorophenol moiety, linked by a labile ester bond. This unique substitution

pattern—specifically the ortho-bromo substituent on the benzoate ring—renders it a valuable

scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the

rapid generation of diverse chemical libraries for drug discovery.

Core Identity Profile
Property Detail

CAS Number 511250-28-5

IUPAC Name 4-Chlorophenyl 3-bromo-4-methoxybenzoate

Molecular Formula C₁₄H₁₀BrClO₃

Molecular Weight 341.58 g/mol

SMILES COc1ccc(cc1Br)C(=O)Oc2ccc(Cl)cc2

Structural Class Halogenated Phenyl Benzoate
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Physicochemical Properties
The compound exhibits lipophilic characteristics typical of halogenated aromatic esters. Its

solubility profile dictates the use of non-polar to moderately polar organic solvents for

processing.

Parameter
Value
(Experimental/Predicted)

Significance

Physical State
White to off-white crystalline

solid
Standard solid-state handling.

Melting Point 87–92 °C (Predicted range)
Moderate thermal stability;

suitable for solid formulations.

LogP (Octanol/Water) ~4.8

Highly lipophilic; indicates high

membrane permeability

potential.

H-Bond Donors 0
Lack of donors increases

lipophilicity.

H-Bond Acceptors 3

Ester carbonyl and methoxy

oxygen interact with binding

pockets.

Rotatable Bonds 3
Flexible ester linkage allows

conformational adaptation.

Synthetic Methodologies
Synthesis is typically achieved via esterification of 3-bromo-4-methoxybenzoic acid with 4-

chlorophenol. Two primary protocols are recommended based on scale and available reagents.

Pathway Visualization
The following diagram illustrates the convergent synthesis and potential divergent reactivity

pathways.
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Caption: Convergent synthesis via Acid Chloride (Solid) or Steglich Esterification (Dashed) and

divergent Suzuki coupling.

Protocol A: Acid Chloride Method (High Yield)
Best for gram-scale synthesis where purification ease is prioritized.

Activation: Reflux 3-bromo-4-methoxybenzoic acid (1.0 eq) with Thionyl Chloride (SOCl₂, 3.0

eq) and a catalytic drop of DMF for 2 hours.

Isolation: Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

Coupling: Dissolve 4-chlorophenol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous

Dichloromethane (DCM) at 0°C.

Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution.

Workup: Stir at room temperature for 4 hours. Wash with 1M HCl, then sat. NaHCO₃. Dry

over MgSO₄ and concentrate.

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Steglich Esterification (Mild Conditions)
Best for small-scale or acid-sensitive substrates.

Preparation: Dissolve 3-bromo-4-methoxybenzoic acid (1.0 eq) and 4-chlorophenol (1.0 eq)

in dry DCM.

Catalysis: Add DMAP (0.1 eq) and cool to 0°C.
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Coupling: Add DCC (1.1 eq) portion-wise.

Reaction: Stir overnight at room temperature. Precipitated dicyclohexylurea (DCU) confirms

reaction progress.

Purification: Filter off DCU. Flash chromatography (Silica, Hexane/EtOAc) is required to

remove urea traces.

Chemical Reactivity & Applications[4]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The aryl bromide at the C3 position is chemically distinct from the aryl chloride on the phenolic

ring. Under standard Pd(0) conditions, the bromide reacts preferentially, allowing for

chemoselective derivatization.

Mechanism: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond.

Application: This allows the ester to function as a "scaffold" where the benzoate ring is

modified before or after ester hydrolysis, useful in synthesizing combretastatin A-4 analogs

(tubulin inhibitors).

Fries Rearrangement
Under Lewis acid catalysis (e.g., AlCl₃), the ester can undergo a Fries rearrangement to form

ortho-hydroxybenzophenones.

Utility: This pathway is used to synthesize UV absorbers and complex flavonoid precursors.

Liquid Crystalline (Mesogenic) Behavior
Halogenated phenyl benzoates are classic calamitic mesogens.[1] The combination of the polar

ester linkage, the methoxy tail, and the halogen substituents induces dipole moments that favor

smectic or nematic phase formation.

Relevance: Used as dopants to tune the dielectric anisotropy of liquid crystal mixtures in

display technology.
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Experimental Protocols
Assay: Hydrolytic Stability (Chemical)
Objective: To determine the half-life of the ester bond under physiological-like conditions.

Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Glycine-HCl

buffer at pH 2.0.

Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer (final conc. 100 µM).

Sampling: Aliquot 100 µL samples at t=0, 15, 30, 60, 120, and 240 minutes.

Quenching: Immediately add 100 µL cold Acetonitrile to stop hydrolysis.

Analysis: Analyze via HPLC-UV (254 nm).

Mobile Phase: 60:40 Acetonitrile:Water (0.1% Formic Acid).

Calculation: Plot ln[Concentration] vs. Time to determine

and

.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-

induced hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chlorophenyl 3-bromo-4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
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bromo-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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